molecular formula C19H31NaO3S B079624 Sodium 4-tridecylbenzenesulfonate CAS No. 14356-40-2

Sodium 4-tridecylbenzenesulfonate

Cat. No.: B079624
CAS No.: 14356-40-2
M. Wt: 362.5 g/mol
InChI Key: DUXXGJTXFHUORE-UHFFFAOYSA-M
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Description

Sodium 4-tridecylbenzenesulfonate is an anionic surfactant belonging to the class of alkylbenzene sulfonates. It is widely used in various industrial and household applications due to its excellent surfactant properties, which include emulsification, foaming, and detergency. The compound has the molecular formula C19H31NaO3S and is known for its ability to lower the surface tension of water, making it an effective cleaning agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tridecylbenzenesulfonate typically involves the sulfonation of tridecylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

    Sulfonation: Tridecylbenzene is reacted with sulfur trioxide (SO3) or oleum to introduce the sulfonic acid group.

    Neutralization: The resulting tridecylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecylbenzene is continuously fed and sulfonated using sulfur trioxide gas. The sulfonic acid is then neutralized in a separate reactor with sodium hydroxide solution. The final product is typically obtained as a concentrated aqueous solution or dried to a powder form .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-tridecylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong conditions, leading to the breakdown of the alkyl chain.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the sulfonate group.

Major Products:

Scientific Research Applications

Sodium 4-tridecylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium 4-tridecylbenzenesulfonate is its ability to reduce surface tension and form micelles. The sulfonate group is hydrophilic, while the tridecyl chain is hydrophobic. This amphiphilic nature allows the compound to interact with both water and oil, effectively emulsifying and solubilizing hydrophobic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins .

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium decylbenzenesulfonate
  • Sodium tetradecylbenzenesulfonate

Comparison: Sodium 4-tridecylbenzenesulfonate is unique due to its longer alkyl chain compared to sodium dodecylbenzenesulfonate and sodium decylbenzenesulfonate. This longer chain enhances its emulsifying and foaming properties, making it more effective in applications requiring strong surfactant action. it may also be more hydrophobic and less soluble in water compared to its shorter-chain counterparts .

Properties

IUPAC Name

sodium;4-tridecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXGJTXFHUORE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [eChemPortal: SIDSUNEP]
Record name Sodium tridecylbenzene sulfonate
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CAS No.

14356-40-2, 26248-24-8
Record name Sodium 4-tridecylbenzenesulfonate
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Record name Sodium tridecylbenzene sulfonate
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Record name Sodium tridecylbenzenesulphonate
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Record name SODIUM 4-TRIDECYLBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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